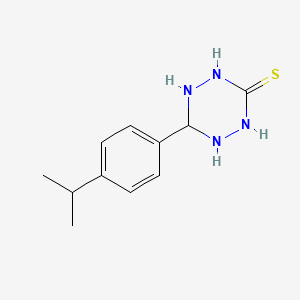
6-(4-Isopropylphenyl)-1,2,5,6-tetrahydro-1,2,4,5-tetraazine-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Isopropylphenyl)-1,2,5,6-tetrahydro-1,2,4,5-tetraazine-3-thiol is an organic compound that belongs to the class of tetrahydro-1,2,4,5-tetraazines. This compound is characterized by the presence of a 4-isopropylphenyl group attached to the tetrahydro-1,2,4,5-tetraazine ring, along with a thiol group at the 3-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Isopropylphenyl)-1,2,5,6-tetrahydro-1,2,4,5-tetraazine-3-thiol typically involves the following steps:
Formation of the Tetrahydro-1,2,4,5-tetraazine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the 4-Isopropylphenyl Group: This step involves the use of a suitable arylation reaction, such as Suzuki–Miyaura coupling, to attach the 4-isopropylphenyl group to the tetrahydro-1,2,4,5-tetraazine ring.
Incorporation of the Thiol Group: The thiol group can be introduced through nucleophilic substitution reactions using thiolating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-(4-Isopropylphenyl)-1,2,5,6-tetrahydro-1,2,4,5-tetraazine-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the tetrahydro-1,2,4,5-tetraazine ring.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Such as halogens or alkylating agents for substitution reactions.
Major Products Formed
Disulfides: Formed from the oxidation of the thiol group.
Reduced Tetrahydro-1,2,4,5-tetraazine Derivatives: Formed from reduction reactions.
Substituted Aromatic Compounds: Formed from substitution reactions on the aromatic ring.
Scientific Research Applications
6-(4-Isopropylphenyl)-1,2,5,6-tetrahydro-1,2,4,5-tetraazine-3-thiol has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-(4-Isopropylphenyl)-1,2,5,6-tetrahydro-1,2,4,5-tetraazine-3-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins or enzymes, potentially inhibiting their activity. The aromatic ring may also interact with cellular receptors or other biomolecules, modulating their function.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Isopropylphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
- Other Tetrahydro-1,2,4,5-tetraazine Derivatives
Uniqueness
6-(4-Isopropylphenyl)-1,2,5,6-tetrahydro-1,2,4,5-tetraazine-3-thiol is unique due to the presence of both the 4-isopropylphenyl group and the thiol group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H16N4S |
|---|---|
Molecular Weight |
236.34 g/mol |
IUPAC Name |
6-(4-propan-2-ylphenyl)-1,2,4,5-tetrazinane-3-thione |
InChI |
InChI=1S/C11H16N4S/c1-7(2)8-3-5-9(6-4-8)10-12-14-11(16)15-13-10/h3-7,10,12-13H,1-2H3,(H2,14,15,16) |
InChI Key |
GABGYWFQMDODJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2NNC(=S)NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















